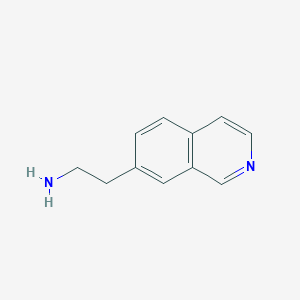

2-(Isoquinolin-7-yl)ethanamine

Beschreibung

Eigenschaften

Molekularformel |

C11H12N2 |

|---|---|

Molekulargewicht |

172.23 g/mol |

IUPAC-Name |

2-isoquinolin-7-ylethanamine |

InChI |

InChI=1S/C11H12N2/c12-5-3-9-1-2-10-4-6-13-8-11(10)7-9/h1-2,4,6-8H,3,5,12H2 |

InChI-Schlüssel |

TYMMUJRWQONCGL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC2=C1C=CN=C2)CCN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Design and Scope

This two-step sequence combines ammonia-Ugi-4CR with copper(I)-catalyzed cyclization. Ugi intermediates react with acetophenones or terminal alkynes under optimized conditions:

-

Catalyst system : CuBr (10 mol%) and Cs2CO3 (2 equiv) in DMSO at 90°C.

-

Substrate scope : Electron-deficient benzaldehydes enhance cyclization efficiency (yields: 68–90%), while sterically hindered substrates require prolonged reaction times.

| Entry | Substrate R Group | Yield (%) | Byproducts (%) |

|---|---|---|---|

| 1 | 4-NO2-C6H4 | 90 | <5 |

| 2 | 2-MeO-C6H3 | 75 | 12 |

| 3 | 3-Cl-C6H4 | 82 | 8 |

Limitations and Mitigation Strategies

Aliphatic ketones (e.g., cyclohexanone) exhibit poor reactivity (yields <20%) due to slower enolate formation. Replacing DMSO with PEG-400 improves yields to 45% for these substrates.

Acid-Mediated Cyclization of β-Arylethylamides

Bischler-Napieralski Reaction Adaptations

Heating β-arylethylamides in POCl3 at 100°C induces cyclodehydration, forming the isoquinoline core. Critical parameters include:

Sidechain Functionalization

Post-cyclization, the ethanamine group is introduced via reductive amination using NaBH4 and ammonium acetate (yield: 65%). Competing N-alkylation is suppressed by maintaining pH <4 during the reaction.

Green Chemistry Approaches for Industrial Production

Continuous Flow Reactor Systems

Microfluidic reactors enhance heat/mass transfer, reducing reaction time from 12 h (batch) to 2 h while maintaining 70% yield. Key advantages:

Biocatalytic Methods

Preliminary studies using transaminases (e.g., Chromobacterium violaceum TA) show 40% conversion of 7-acetylisoquinoline to 2-(isoquinolin-7-yl)ethanamine. Optimization of co-solvents (e.g., 20% DMSO) improves conversion to 58%.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|

| Rhodium catalysis | 75 | High | Moderate (Rh waste) |

| Copper annulation | 90 | Moderate | Low (DMSO solvent) |

| Bischler-Napieralski | 65 | Low | High (POCl3 use) |

| Biocatalytic | 58 | Emerging | Low |

The copper-catalyzed method offers the highest yields but requires toxic DMSO, whereas biocatalytic routes show promise for sustainable synthesis despite lower efficiency. Industrial applications favor rhodium-based continuous flow systems for their balance of yield and throughput .

Analyse Chemischer Reaktionen

Oxidation Reactions

2-(Isoquinolin-7-yl)ethanamine undergoes oxidation to form isoquinoline N-oxides. This reaction is typically achieved using oxidizing agents such as hydrogen peroxide or other peroxides. The isoquinoline N-oxide derivatives are valuable intermediates in medicinal chemistry due to their potential pharmacological activity.

Mechanism :

The oxidation targets the nitrogen atom in the isoquinoline ring, converting it into an N-oxide group. This reaction is critical for modifying the compound’s electronic properties and enhancing its biological stability.

Substitution Reactions

The compound participates in nucleophilic substitution reactions, particularly at the ethanamine moiety. Alkyl halides or halogens are commonly employed as reagents to introduce new functional groups.

Example :

-

Reagents : Alkyl halides (e.g., methyl iodide, ethyl bromide)

-

Conditions : Basic media (e.g., Et₃N)

-

Products : Substituted ethanamine derivatives

This reactivity enables the synthesis of bioconjugates or derivatives with enhanced solubility and target specificity.

Alkylation and Acylation Reactions

The compound undergoes alkylation and acylation to introduce new functional groups. For example:

-

Alkylation : Reaction with chloroacetonitrile yields substituted derivatives in 84% yield .

-

Acylation : Conversion to chloroformates using classical acylation conditions .

Mechanism :

Nucleophilic attack by the ethanamine group on electrophilic carbonyl or alkylating agents facilitates these transformations.

Staudinger Reduction and Displacement Reactions

The compound’s intermediates (e.g., alkylated derivatives) can undergo Staudinger reduction to form amines. For example:

-

Alkylation : Reaction with 1,3-dibromopropane forms alkylated intermediates.

-

Displacement : Bromide intermediates react with sodium azide to form azides, followed by reduction to primary amines .

Conditions :

Cross-Coupling Reactions

While not explicitly detailed for this compound, isoquinoline derivatives generally participate in cross-coupling reactions (e.g., Suzuki or Heck) to form complex heterocycles. The ethanamine group may serve as a directing group for regioselective coupling .

Limitations and Challenges

-

Oxidative Instability : Isoquinoline derivatives are prone to oxidation under certain conditions, requiring controlled reaction environments.

-

Regioselectivity : Synthesis methods like the Ugi-4CR/Copper sequence show limitations with electron-withdrawing substituents (e.g., 4-F-acetophenone yields trace products) .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

2-(Isoquinolin-7-yl)ethanamine serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, enabling the creation of diverse derivatives with tailored properties. Common synthetic methods include:

- Oxidation : Can yield imines or nitriles.

- Reduction : Can produce secondary or tertiary amines.

- Substitution Reactions : Facilitates the formation of substituted isoquinoline derivatives.

Antimicrobial Properties

Research indicates that isoquinoline derivatives, including this compound, exhibit significant antimicrobial activity. These compounds can inhibit bacterial DNA synthesis by targeting DNA gyrase and type IV topoisomerase, making them potential candidates for antibiotic development.

Anticancer Activity

Studies have shown that this compound can induce apoptosis in cancer cells and inhibit angiogenesis. Its anticancer properties have been highlighted through various assays demonstrating its effectiveness against multiple cancer cell lines. The compound's structure-activity relationship (SAR) studies suggest that modifications to the isoquinoline ring can enhance its efficacy against cancer .

Neuropharmacological Applications

The compound has shown potential in modulating neurotransmitter systems, indicating possible applications in neuropharmacology. It may interact with receptors involved in neurotransmission, suggesting a role in treating neurological disorders.

Medicinal Chemistry

Drug Development

this compound is being investigated as a scaffold for new therapeutic agents. Its ability to bind to specific molecular targets allows for the design of drugs aimed at various diseases, including cancer and infectious diseases. The compound's interaction with enzymes and receptors can modulate metabolic pathways, making it a valuable tool in drug discovery.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its unique properties make it suitable for various applications, including the synthesis of dyes and catalysts.

Anticancer Activity Case Study

A notable study evaluated the anticancer efficacy of this compound against several cancer cell lines. The results indicated low micromolar IC50 values, demonstrating potent activity. The study also explored modifications to enhance efficacy, providing insights into the compound's potential as a therapeutic agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 5.0 | Induces apoptosis |

| MCF7 | 4.5 | Inhibits angiogenesis |

| HeLa | 6.0 | DNA synthesis inhibition |

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in multiple cancer cell lines | |

| Neuropharmacology | Modulates neurotransmitter systems |

Wirkmechanismus

The mechanism of action of 2-(Isoquinolin-7-yl)ethanamine involves its interaction with molecular targets and pathways within the body. Isoquinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . They also exhibit inhibitory activity against poly (ADP-ribose) polymerase, a key initiator of necrosis .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of 2-(Isoquinolin-7-yl)ethanamine and analogous ethanamine derivatives:

Key Differences and Implications

Aromatic Backbone Variations

- Isoquinoline vs. This could influence binding affinity in receptor-ligand interactions .

- Positional Isomerism: The hydrochloride salt (Isoquinolin-6-yl)methanamine differs in both substitution position (6 vs. 7 on isoquinoline) and backbone (methanamine vs. ethanamine), altering steric accessibility and electronic distribution .

Functional Group Effects

- Sulfur-Containing Groups : 2C-T-7’s propylsulfanyl group contributes to its unique reactivity in colorimetric drug tests (e.g., Marquis test: salmon orange) and extended stability in biological matrices .

Biologische Aktivität

2-(Isoquinolin-7-yl)ethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an isoquinoline ring, which is a bicyclic structure formed by the fusion of a benzene and a pyridine ring, attached to an ethanamine moiety. This unique structure contributes to its biological activity and makes it a valuable scaffold for drug development.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Notably, isoquinoline derivatives have been shown to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, which are critical for bacterial replication. This suggests potential applications in antibiotic development.

Additionally, studies indicate that these compounds exhibit anti-cancer properties by inducing apoptosis and inhibiting angiogenesis in tumor cells. They may also modulate neurotransmitter systems, hinting at potential applications in neuropharmacology .

Biological Activity Overview

The table below summarizes the biological activities associated with this compound and related compounds:

Anticancer Properties

A study evaluating the anticancer effects of isoquinoline derivatives found that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer). The IC50 values indicated potent inhibitory effects, with some derivatives showing submicromolar activity .

Neuropharmacological Research

Research on isoquinoline derivatives has revealed their potential as modulators of dopamine receptors. For instance, compounds structurally related to this compound demonstrated high binding affinity for D2 and D3 dopamine receptors, suggesting their utility in treating neuropsychiatric disorders .

Synthesis Methods

The synthesis of this compound typically involves several methods, including:

- Traditional Organic Synthesis : Utilizing common reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

- Green Chemistry Approaches : Employing continuous flow reactors to enhance yield while minimizing environmental impact.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(Isoquinolin-7-yl)ethanamine, and how can computational tools optimize pathway selection?

- Methodological Answer : Start with retrosynthetic analysis using databases like PISTACHIO, BKMS_METABOLIC, and REAXYS to identify feasible precursors and reaction steps . For example, coupling isoquinoline derivatives with ethanamine precursors via reductive amination or nucleophilic substitution. Validate pathway plausibility using heuristic scoring (e.g., template relevance models) to prioritize high-yield routes. Experimental validation should include monitoring reaction progress via TLC or LC-MS, with purification via column chromatography .

Q. How should researchers characterize the electronic structure of this compound to inform reactivity studies?

- Methodological Answer : Employ density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate molecular orbitals, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites . Compare computational results with experimental spectroscopic data (e.g., NMR chemical shifts, IR stretching frequencies) to validate electronic features. Use software like Gaussian or ORCA for simulations, referencing thermochemical accuracy benchmarks .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Use - and -NMR to verify proton and carbon environments, particularly the ethanamine sidechain and isoquinoline aromaticity. IR spectroscopy can confirm NH/CH stretching modes. For crystallographic validation, employ single-crystal X-ray diffraction (SC-XRD) with SHELX software for structure refinement . Mass spectrometry (HRMS) ensures molecular weight accuracy, while HPLC assesses purity (>95%) .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved during structural elucidation?

- Methodological Answer : Address contradictions (e.g., unexpected -NMR splitting) by cross-referencing multiple techniques:

- Compare experimental -NMR DEPT spectra with DFT-predicted shifts .

- Use 2D NMR (COSY, HSQC) to resolve coupling networks and assign ambiguous signals .

- Re-examine synthetic conditions (e.g., solvent polarity, temperature) that may induce tautomerism or conformational changes . Document all iterations to align evidence with interpretations .

Q. What strategies improve the yield of this compound in multi-step syntheses involving sensitive intermediates?

- Methodological Answer : Optimize reaction parameters via Design of Experiments (DoE):

- Vary catalysts (e.g., Pd/C for hydrogenation), solvents (polar aprotic vs. protic), and stoichiometry .

- Introduce protecting groups (e.g., Boc for amines) to stabilize intermediates during harsh conditions .

- Monitor side reactions (e.g., ring-opening or oxidation) using in-situ FTIR or GC-MS. Triplicate trials ensure reproducibility .

Q. How can computational models predict the biological activity of this compound derivatives, and what validation steps are essential?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to correlate structural descriptors (e.g., logP, H-bond donors) with target binding affinity. Validate predictions via:

- Molecular docking (AutoDock Vina) against protein targets (e.g., kinases), comparing binding poses with known inhibitors .

- In vitro assays (e.g., enzyme inhibition, cell viability) to confirm computational hits. Cross-validate using statistical metrics (R², RMSE) to assess model reliability .

Q. What ethical and analytical frameworks should guide the reporting of negative or inconclusive results in studies involving this compound?

- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable):

- Disclose failed syntheses or ambiguous data in supplementary materials, detailing experimental conditions and error sources .

- Apply statistical tests (e.g., ANOVA for batch variations) to distinguish noise from trends. Reference ethical guidelines (e.g., ACS Ethical Guidelines) to maintain transparency .

Data Presentation and Critical Analysis

Q. How should researchers statistically analyze and present reproducibility challenges in this compound synthesis?

- Methodological Answer : Use error bars in yield plots to represent standard deviations across trials. Perform Grubbs’ test to identify outliers. For inconsistent purity results, apply principal component analysis (PCA) to correlate impurities with reaction variables (e.g., temperature gradients) . Include raw data in appendices for peer review .

Q. What advanced crystallographic techniques resolve disorder in this compound crystal structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.